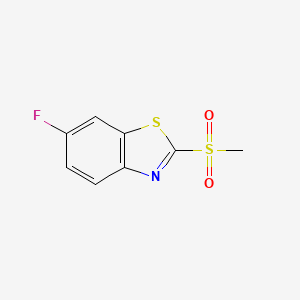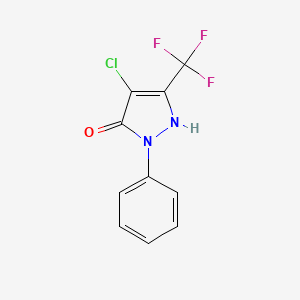![molecular formula C24H16N2O3 B6508293 2-(4-methylphenyl)-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899397-15-0](/img/structure/B6508293.png)
2-(4-methylphenyl)-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as 4-methyl-3-phenyl-chromeno[2,3-d]pyrimidine-4,5-dione (MPCPD), is a compound of the chromeno[2,3-d]pyrimidine class of molecules. It is a heterocyclic aromatic compound, which is composed of a chromene ring system with two additional phenyl rings. MPCPD has been studied extensively due to its potential applications in various scientific fields, such as medicine, pharmacology, and biochemistry.
科学的研究の応用
MPCPD has been studied extensively due to its potential applications in various scientific fields. For example, MPCPD has been used as a model compound for studying the mechanism of action of certain drugs, such as the antifungal agent ketoconazole. Additionally, MPCPD has been used to study the structure-activity relationships of chromeno[2,3-d]pyrimidine compounds. In addition, MPCPD has been studied for its potential applications in medicine and pharmacology. For example, MPCPD has been studied for its potential to inhibit the growth of certain cancer cell lines, as well as its potential to act as an anti-inflammatory agent.
作用機序
Target of Action
The primary targets of 2-(4-methylphenyl)-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . By inhibiting these enzymes, the compound can control cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth and metabolism. By inhibiting protein kinases, it disrupts the signaling processes that regulate these pathways . This disruption can lead to changes in cell growth, differentiation, and migration .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The result of the compound’s action is the inhibition of cell growth and metabolism, leading to the death of cancer cells . By inhibiting protein kinases, the compound disrupts the normal functioning of these cells, leading to their death .
実験室実験の利点と制限
MPCPD has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, it is relatively stable, and has a low toxicity. Additionally, MPCPD can be used to study the structure-activity relationships of chromeno[2,3-d]pyrimidine compounds, as well as the mechanism of action of drugs.
However, there are also some limitations to using MPCPD in laboratory experiments. For example, the compound is relatively expensive, and its solubility in organic solvents is low. Additionally, the compound is not widely available, and is not approved for use in humans.
将来の方向性
In the future, MPCPD could be used to study the mechanism of action of other drugs, such as antifungals, antivirals, and antibiotics. Additionally, MPCPD could be used to study the structure-activity relationships of other chromeno[2,3-d]pyrimidine compounds. Additionally, MPCPD could be used to study the potential biochemical and physiological effects of the compound in humans, such as its potential anti-inflammatory and antioxidant properties. Finally, MPCPD could be used to develop new drugs and treatments for various diseases, such as cancer and inflammatory diseases.
合成法
MPCPD can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. In this method, an aldehyde, such as 4-methylphenylacetaldehyde, is reacted with an aromatic amine, such as 3-phenylpiperidine, in the presence of an alkali catalyst. This reaction forms a Schiff base, which is then reduced to form MPCPD. Other methods for synthesizing MPCPD include the use of a Grignard reagent, an aldol reaction, and a Suzuki coupling reaction.
特性
IUPAC Name |
2-(4-methylphenyl)-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3/c1-15-11-13-16(14-12-15)22-25-23-20(21(27)18-9-5-6-10-19(18)29-23)24(28)26(22)17-7-3-2-4-8-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWMWSFUNGFBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6508216.png)
![N-(3,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508229.png)
![N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508234.png)
![3-{[(2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B6508237.png)
![2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6508254.png)
![2-(propan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6508260.png)

![ethyl 2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetate](/img/structure/B6508265.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-3-{[4-(dimethylamino)phenyl]amino}-1,4-dihydronaphthalene-1,4-dione](/img/structure/B6508274.png)


![8-(2-fluorophenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6508284.png)
